molecular formula C14H10Cl3NO2 B5820765 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide

3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide

Cat. No. B5820765
M. Wt: 330.6 g/mol
InChI Key: CZKWXRZQVQUZAB-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide, also known as TFM, is a synthetic compound that has been widely used in scientific research. TFM is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a critical role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide involves the inhibition of PKC, which is a family of serine/threonine kinases that play a critical role in many cellular processes. PKC is activated by various stimuli, including growth factors, hormones, and neurotransmitters, and it phosphorylates a variety of downstream targets, including transcription factors, ion channels, and cytoskeletal proteins. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide inhibits PKC by binding to the ATP-binding site of the enzyme, which prevents the transfer of phosphate from ATP to its downstream targets.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and differentiation. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has also been shown to modulate the activity of other signaling pathways, including the MAPK/ERK pathway, the NF-kB pathway, and the JAK/STAT pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its specificity for PKC, which allows researchers to study the role of PKC in various cellular processes. However, one limitation of 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide is its potential toxicity, which can limit its use in vivo. Another limitation is its relatively low solubility, which can make it difficult to use in some experimental systems.

Future Directions

There are several future directions for research on 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide. One area of interest is the development of more potent and selective PKC inhibitors that can be used in vivo. Another area of interest is the identification of downstream targets of PKC that mediate its effects on cellular processes. Finally, there is a need for further research on the role of PKC in various disease states, including cancer, diabetes, and neurodegenerative diseases.

Synthesis Methods

3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide can be synthesized by the reaction of 2,4,5-trichloroaniline with 5-methyl-2-furancarboxylic acid, followed by the reaction with acryloyl chloride. The product can be purified by recrystallization from ethanol.

Scientific Research Applications

3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been widely used in scientific research as a tool for studying the role of PKC in various cellular processes. 3-(5-methyl-2-furyl)-N-(2,4,5-trichlorophenyl)acrylamide has been shown to inhibit the activity of PKC in vitro and in vivo, and this inhibition has been linked to a variety of cellular responses, including apoptosis, cell cycle arrest, and differentiation.

properties

IUPAC Name

(E)-3-(5-methylfuran-2-yl)-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO2/c1-8-2-3-9(20-8)4-5-14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKWXRZQVQUZAB-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.